![molecular formula C20H25N3O2 B2979851 4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034265-84-2](/img/structure/B2979851.png)
4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . The compound acts as a core protein allosteric modulator (CpAM) and has shown potential as an anti-HBV therapeutic .
Mode of Action
The compound interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . It modulates the conformation of the HBV core protein, which is crucial for the life cycle of the virus .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation can inhibit the replication of the virus, affecting the HBV life cycle pathway .
Pharmacokinetics
The compound has demonstrated good oral bioavailability . In a HBV AAV mouse model, the lead compound demonstrated inhibition of HBV DNA viral load through oral administration . .
Result of Action
The result of the compound’s action is the inhibition of HBV DNA viral load . This means that the compound can effectively reduce the amount of HBV DNA in the body, thereby reducing the impact of the virus .
生物活性
The compound 4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O, and it features a complex structure that includes a tetrahydropyran ring and a tetrahydropyrazole moiety. The presence of the phenyl group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.
Research indicates that compounds similar to this compound may act through various biological pathways:
- Inhibition of Protein Targets : This compound has shown potential as an inhibitor of specific protein targets involved in disease pathways. For instance, analogs have been identified that inhibit MmpL3, a target critical for Mycobacterium tuberculosis survival .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated effective inhibition against strains of bacteria and fungi .
Structure-Activity Relationship (SAR)
A series of analogs derived from the parent compound were synthesized to evaluate their biological activity. The following table summarizes key findings from SAR studies:
Compound | Modification | MIC (µM) | Activity |
---|---|---|---|
4PP-1 | Parent | 21 | Modest |
4PP-5 | Sulfonamide linkage | 2.7 | Active |
4PP-7 | Urea-linked tert-butyl | 2.8 | Active |
4PP-9 | Phenyl substitution | 5.9 | Active |
4PP-31 | 1-naphthyl group | 2.7 | Active |
4PP-32 | 4-pyridinyl substitution | N/A | Inactive |
These findings indicate that specific modifications to the core structure can enhance or diminish biological activity, highlighting the importance of functional group positioning.
Pharmacological Studies
In vivo studies have been conducted to assess the pharmacokinetics and efficacy of this compound:
- Efficacy in Disease Models : Animal models have demonstrated significant reductions in disease symptoms when treated with this compound. For example, in models of tuberculosis infection, administration resulted in lower bacterial loads compared to controls .
- Toxicity Assessment : Safety profiles indicate that while the compound exhibits potent biological activity, it also presents certain toxicity risks at higher doses. Careful dose optimization is necessary to balance efficacy and safety .
Case Studies
Several case studies have documented the therapeutic potential of related compounds:
- Tuberculosis Treatment : A study highlighted the effectiveness of a related tetrahydropyrazole derivative in reducing Mycobacterium tuberculosis viability in infected macrophages .
- Cancer Research : Preliminary investigations suggest that derivatives may exhibit anticancer properties by targeting FGFR pathways associated with tumor growth .
特性
IUPAC Name |
4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(21-14-16-15-22-23-11-5-4-8-18(16)23)20(9-12-25-13-10-20)17-6-2-1-3-7-17/h1-3,6-7,15H,4-5,8-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAUQWVBTWNZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。